molecular formula C18H20FN3O5S B6494877 N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 941997-13-3

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B6494877
CAS No.: 941997-13-3
M. Wt: 409.4 g/mol
InChI Key: JAPJWIDCIXREEC-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a central ethyl chain substituted with a 4-fluorophenyl group and a morpholine ring. The sulfonamide moiety is attached to the ethyl chain, with a 4-nitrobenzene group as the sulfonyl substituent. Its molecular formula is C₁₉H₂₀FN₃O₅S (calculated molecular weight: ~421.44 g/mol).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c19-15-3-1-14(2-4-15)18(21-9-11-27-12-10-21)13-20-28(25,26)17-7-5-16(6-8-17)22(23)24/h1-8,18,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJWIDCIXREEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:

    Sulfonation: The addition of a sulfonamide group to nitrobenzene.

    Morpholine Addition: The attachment of a morpholine ring to the ethyl chain.

Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom or other substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide is primarily studied for its effects on protein kinases, which are crucial in regulating cellular functions such as proliferation and apoptosis. Compounds that modulate these enzymes can play a pivotal role in cancer treatment and other diseases characterized by dysregulated cell signaling pathways.

Table 1: Overview of Protein Kinase Inhibitors

Compound NameTarget KinaseTherapeutic AreaReference
This compoundVariousCancer
Other InhibitorsSpecific KinasesVarious

Pharmacological Studies

Pharmacological investigations have demonstrated that this compound exhibits selective inhibition of certain kinases, potentially leading to reduced tumor growth in preclinical models. Its structural properties allow for effective binding to kinase active sites, which is critical for its action as an inhibitor.

Case Study: Inhibition of Tumor Growth

In a study involving xenograft models of cancer, this compound was found to significantly reduce tumor size compared to control groups. The mechanism of action appears to involve the downregulation of pathways associated with cancer cell survival.

Therapeutic Applications

The compound's ability to inhibit specific kinases positions it as a candidate for drug development aimed at treating various cancers. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity.

Table 2: Potential Therapeutic Uses

Disease TypeMechanism of ActionExpected Outcomes
CancerKinase inhibitionReduced tumor proliferation
Inflammatory DiseasesModulation of inflammatory pathwaysDecreased inflammation

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Features :

  • Morpholine ring : Improves solubility and serves as a hydrogen bond acceptor.
  • 4-Nitrobenzenesulfonamide : The nitro group acts as a strong electron-withdrawing substituent, influencing electronic properties and binding affinity.

Comparison with Structural Analogs

4-Fluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzene-1-sulfonamide (CAS 339103-34-3)

Structural Differences :

  • Ketone group in the ethyl linker vs.
  • Phenyl group attached to sulfonamide vs. 4-nitrobenzene in the target.

Physicochemical Properties :

Property Target Compound CAS 339103-34-3
Molecular Formula C₁₉H₂₀FN₃O₅S C₁₉H₂₁FN₂O₅S
Molecular Weight (g/mol) 421.44 408.44
Key Substituents 4-NO₂ Phenyl

The ketone in CAS 339103-34-3 may reduce conformational flexibility compared to the ethyl linker in the target .

N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (EP 3348550A1)

Structural Differences :

  • Benzothiazole core vs. sulfonamide-ethyl-morpholine in the target.
  • Diphenylacetamide substituent vs. 4-fluorophenyl-morpholine in the target.

Pharmacological Relevance: Benzothiazole derivatives are known for antimicrobial and antitumor activity. The diphenylacetamide group may enhance hydrophobic interactions, while the target compound’s morpholine and nitro groups suggest divergent binding mechanisms .

Astemizole (Hismanal®)

Structural Differences :

  • Benzimidazole-piperidine core vs. morpholine-ethyl-sulfonamide in the target.
  • 4-Methoxyphenyl group vs. 4-fluorophenyl in the target.

The fluorophenyl group may improve metabolic stability compared to methoxy substituents .

2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (Y207-0202)

Structural Differences :

  • Acetamide backbone vs. sulfonamide in the target.
  • 2-Fluorophenyl vs. 4-fluorophenyl substitution.

Physicochemical Comparison :

Property Target Compound Y207-0202
logP ~1.5 (estimated) 0.865
Hydrogen Bond Donors 1 1
Polar Surface Area (Ų) ~90 36.17

Functional Insights : The acetamide in Y207-0202 reduces hydrogen-bonding capacity compared to the sulfonamide in the target. The 4-fluorophenyl orientation in the target may improve steric complementarity in target binding .

Biological Activity

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H19FN2O4S\text{C}_{16}\text{H}_{19}\text{F}\text{N}_2\text{O}_4\text{S}

It contains a morpholine ring, a sulfonamide group, and a nitrobenzene moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
17aMCF-70.65
17bMCF-72.41
This compoundHeLaTBD

The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cancer cell proliferation. Sulfonamides are known to act as carbonic anhydrase inhibitors, which can enhance dopaminergic tone and normalize neuroplasticity . This modulation may contribute to their anticancer effects.

Study on Behavioral Sensitization

In a study investigating the effects of sulfonamides on nicotine-induced behavioral sensitization, this compound was shown to significantly attenuate locomotor activity in mice exposed to nicotine. The results indicated a potential role in modulating adenosine levels in the striatum, suggesting that this compound may influence neurochemical pathways related to addiction .

Toxicological Profile

The toxicological assessment of similar sulfonamides indicates that while they possess promising therapeutic effects, they may also exhibit adverse effects at high doses. For instance, compounds containing nitro groups have been associated with oxidative stress and potential mutagenicity .

Table 2: Toxicological Data Summary

CompoundLD50 (mg/kg)Observed Effects
1-Chloro-4-nitrobenzene294 (male rats)Methaemoglobinaemia
This compoundTBDTBD

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